3-Chloro-4-methyl-5-nitroaniline
Description
Contextualization within Substituted Aniline (B41778) Chemistry
Aniline and its derivatives are characterized by an amino group (-NH2) attached to a benzene (B151609) ring. nih.gov The reactivity and properties of the aniline molecule can be significantly altered by the addition of other functional groups to the ring. youtube.com These substituents can be either electron-donating or electron-withdrawing, and their position on the ring (ortho, meta, or para to the amino group) dictates their influence on the molecule's electronic and steric properties. youtube.comafit.edu
3-Chloro-4-methyl-5-nitroaniline is a polysubstituted aniline, meaning it has more than one functional group attached to the benzene ring. The presence of a chlorine atom, a methyl group, and a nitro group makes it a complex system where the individual effects of each substituent are combined.
Significance of Nitro and Halo Substituents in Aromatic Systems
The nitro group (-NO2) is a powerful electron-withdrawing group. acs.org Its presence on an aromatic ring significantly decreases the electron density of the ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack. acs.org This property is crucial in directing the course of chemical reactions and is often exploited in the synthesis of complex molecules. magritek.com
The methyl group (-CH3), in contrast, is an electron-donating group, which increases the electron density of the ring, particularly at the ortho and para positions. The interplay of these opposing electronic effects from the nitro, chloro, and methyl groups in this compound makes it a subject of interest for understanding the subtleties of substituent effects in aromatic chemistry.
Historical Development of Research on Substituted Anilines and Nitroanilines
The study of aniline and its derivatives has a rich history, dating back to the 19th century with the discovery of aniline itself in 1826. rsc.org The development of the synthetic dye industry in the mid-19th century was a major driver for research into substituted anilines, as these compounds were found to be key intermediates in the production of a vast range of colors. google.com
The synthesis of nitroanilines, in particular, became a significant area of research. bldpharm.com Early methods often involved the direct nitration of aniline, a reaction that can be difficult to control and often leads to a mixture of products. doubtnut.com Over time, more sophisticated methods were developed to achieve greater control over the position of the nitro group and other substituents, leading to the wide variety of substituted anilines available to chemists today. magritek.com The industrial production of aniline has also evolved, with early methods involving the reduction of nitrobenzene (B124822) with iron filings in acid being replaced by more efficient catalytic hydrogenation processes. magritek.com
Chemical Properties and Potential Synthesis
While specific, detailed research on this compound is not extensively documented in publicly available literature, its chemical properties and potential synthetic routes can be inferred from the behavior of closely related compounds and the general principles of organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 937674-66-3 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| InChI Key | JXMMZJRYSNPTMW-UHFFFAOYSA-N |
| Data sourced from Sigma-Aldrich sigmaaldrich.com |
A potential synthetic route for this compound can be extrapolated from a patented process for a similar compound, 3-chloro-5-nitrotoluene (B98224). google.comgoogle.comgoogleapis.com This process involves the chlorination of a substituted aniline followed by deamination. A plausible synthesis for this compound could therefore start from 2-methyl-4-nitroaniline. This starting material could be chlorinated to introduce the chlorine atom at the desired position, followed by a series of steps to arrive at the final product.
The reactivity of this compound is expected to be dictated by the interplay of its functional groups. The electron-withdrawing nitro and chloro groups will deactivate the aromatic ring towards electrophilic substitution, while the electron-donating methyl group will have an activating effect. The amino group itself is a strong activating group and an ortho-para director, though its influence will be modulated by the other substituents. doubtnut.com
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMMZJRYSNPTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3 Chloro 4 Methyl 5 Nitroaniline and Analogues
Regioselective Nitration Pathways for Substituted Toluidines
The introduction of a nitro group onto a substituted toluidine ring with high regioselectivity is a formidable challenge due to the complex interplay of the directing effects of the existing substituents. The activating, ortho-, para-directing amino and methyl groups often compete with the deactivating, ortho-, para-directing chloro group.
Direct Nitration Methodologies
Direct nitration of a precursor like 3-chloro-4-methylaniline presents a direct route to the target compound. However, the outcome is heavily dependent on the reaction conditions and the directing effects of the substituents. The strongly activating amino group typically requires protection, often via acylation, to prevent oxidation and to modulate its directing effect. The resulting acetanilide directs nitration primarily to the ortho and para positions. In the case of 3-chloro-4-methylacetanilide, the para position to the acetamido group is blocked by the methyl group. The available ortho positions are C2 and C6. The C6 position is sterically hindered by the adjacent chloro group, while the C2 position is influenced by the chloro and methyl groups. Nitration is therefore expected to occur at the C5 position, ortho to the methyl group and meta to the chloro group, leading to the desired 3-chloro-4-methyl-5-nitroacetanilide, which can then be hydrolyzed to the final product.
A common industrial method for the nitration of chloroanilines involves a three-step batch process: acylation, nitration, and hydrolysis, which can yield the desired nitrochloroaniline compounds. google.com
Indirect Nitration through Functional Group Interconversion
Indirect methods offer an alternative approach to overcome the challenges of regioselectivity in direct nitration. These multi-step sequences involve the strategic introduction of functional groups that can be later converted to the desired moieties. For instance, a synthetic pathway could commence with a molecule like 3-chloro-4-fluorobenzoic acid. Nitration of this substrate would be directed by the existing substituents. The nitro group would preferentially be introduced at the position ortho to the fluorine and meta to the chlorine and carboxylic acid groups. Subsequent functional group interconversions, such as the conversion of the carboxylic acid to an amino group via a Curtius, Hofmann, or Schmidt rearrangement, and potential modification of the fluorine, could lead to the target aniline (B41778).
A laboratory method for the synthesis of a related compound, 3-chloro-4-fluoro-5-nitrobenzoic acid, involves the nitration of 3-chloro-4-fluorobenzoic acid with nitric acid in sulfuric acid, yielding the product in 78% yield. This highlights the feasibility of regioselective nitration on similarly substituted rings.
Amination Reactions in Chlorinated and Nitrated Toluene Derivatives
The introduction of an amino group is a key step in the synthesis of the target molecule and its precursors. This can be achieved through the reduction of a nitro group or by direct amination of an activated aromatic ring.
Catalytic Hydrogenation of Nitro-Chlorotoluenes to Chloroanilines
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to their corresponding anilines. youtube.com The synthesis of 3-chloro-4-methylaniline, a potential precursor to the target compound, is often achieved by the reduction of 2-chloro-4-nitrotoluene. google.comgoogle.com This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum, and a source of hydrogen. google.comgoogle.com
However, a significant challenge in the hydrogenation of chlorinated nitroaromatics is the potential for hydrodechlorination, which leads to undesired byproducts. google.com To mitigate this, various strategies have been developed, including the use of specific catalysts and the addition of inhibitors. For instance, a process using a carbon-supported palladium catalyst without organic solvents or dehalogenation inhibitors has been reported for the catalytic hydrogenation of a mixture containing 2-chloro-4-nitrotoluene to produce 3-chloro-4-methylaniline. google.com Another approach involves the use of thiophene as a dechlorination inhibitor in the presence of a platinum on charcoal catalyst. google.com
| Starting Material | Product | Catalyst | Conditions | Yield | Reference |
| 2-chloro-4-nitrotoluene | 3-chloro-4-methylaniline | Pd-Fe/C | 25-100°C, 0.2-3.0 MPa H₂ | >99.9% selectivity | google.com |
| 2-chloro-4-nitrotoluene | 3-chloro-4-methylaniline | Iron powder, HCl, HFIP | 20°C, 0.5 h | 83% | chemicalbook.com |
| 2-chloro-4-nitrotoluene | 3-chloro-4-methylaniline | 5% sulphided platinum on charcoal, thiophene | 120°C, 140 psi H₂ | 95.8% | google.com |
Vicarious Nucleophilic Substitution of Hydrogen (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of nucleophiles, including amino groups, onto electron-deficient aromatic rings, such as nitroarenes. organic-chemistry.orgwikipedia.org This reaction involves the substitution of a hydrogen atom, typically ortho or para to the nitro group, by a nucleophile carrying a leaving group. wikipedia.org
The VNS reaction offers a direct route for the amination of nitroarenes without the need for a pre-existing leaving group like a halogen. acs.org For the synthesis of substituted nitroanilines, aminating agents like sulfenamides can be used. acs.org The reaction proceeds via the addition of the nucleophile to the nitroarene, forming a σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. organic-chemistry.org The regioselectivity of VNS on substituted nitroarenes is predictable; 4-substituted nitroarenes typically yield a single product from substitution ortho to the nitro group, while 2- and 3-substituted nitroarenes often result in mixtures of ortho and para substitution products. organic-chemistry.org
Derivatization Pathways for 3-Chloro-4-methyl-5-nitroaniline Synthesis
An alternative strategy involves starting with a polysubstituted benzene (B151609) ring and introducing the required functional groups through a series of derivatization reactions. For example, 1-chloro-3,5-dinitrobenzene can serve as a starting material. The two nitro groups strongly activate the ring towards nucleophilic aromatic substitution (SNAr).
A plausible pathway involves the selective reduction of one of the two nitro groups. For instance, the reaction of 1-chloro-3,5-dinitrobenzene with ammonium sulfide can lead to the selective reduction of one nitro group to an amino group, yielding 3-chloro-5-nitroaniline (B1584287) with an 84% yield. chemicalbook.com Subsequent introduction of the methyl group at the C4 position would be the next challenge. This could potentially be achieved through a variety of C-C bond-forming reactions, although directing the substitution to the desired position would require careful consideration of the existing substituents' directing effects.
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| 1-chloro-3,5-dinitrobenzene | 3-chloro-5-nitroaniline | Ammonium sulfide | Ethanol (B145695), water, reflux, 1 h | 84% | chemicalbook.com |
Oxidation Routes for Anilines to Nitroarenes (e.g., 2-methyl-5-nitroaniline or 4-methyl-3-nitroaniline)
A key transformation in the synthesis of nitroanilines is the conversion of an amino group on an aromatic ring to a nitro group. While direct nitration of anilines is a common method, it can sometimes lead to challenges with selectivity and over-oxidation. wikipedia.org An alternative and attractive route is the direct oxidation of the precursor aniline. researchgate.net This approach is particularly useful for synthesizing specific isomers that might be difficult to obtain through direct nitration of the parent toluene or chlorotoluene derivatives.
The synthesis of analogues like 2-methyl-5-nitroaniline can be achieved through multiple routes, including the nitration of o-toluidine or the partial reduction of 2,4-dinitrotoluene. chemicalbook.comnih.gov Similarly, 4-methyl-3-nitroaniline (B15663) is typically prepared by the nitration of p-toluidine, where the amino group directs the incoming nitro group. prepchem.comchemicalbook.com The direct oxidation of the corresponding toluidines represents a viable, though mechanistically complex, alternative.
Another class of reagents for this oxidation is hydroperoxides, often in the presence of a metal catalyst. mdpi.com For example, tert-butyl hydroperoxide (TBHP) has been used with rhodium and metalloporphyrin catalysts to oxidize anilines to nitroarenes. mdpi.com The choice of oxidant and catalyst system is crucial for achieving high selectivity for the nitroarene over other potential oxidation products like nitroso, azo, and azoxy compounds. researchgate.net
| Oxidizing System | Substrate Example | Key Features & Challenges | Reference |
|---|---|---|---|
| Peracetic Acid | Substituted Anilines | Good yields; potential for azoxyarene byproduct formation. | researchgate.net |
| m-Chloroperbenzoic Acid (m-CPBA) | Substituted Anilines | Effective in chlorinated solvents; can be used at room temperature. | researchgate.netresearchgate.net |
| Trifluoroperacetic Acid | Weakly basic anilines (e.g., nitroanilines) | Leads to higher yields compared to other peroxyacids. | mdpi.com |
| tert-Butyl Hydroperoxide (TBHP) with Metal Catalysts (e.g., Rh) | Anilines | Catalytic approach; selectivity can be tuned by the catalyst. | mdpi.com |
| Hydrogen Peroxide (H₂O₂) with Base | Anilines | Base strength can control selectivity between azoxybenzenes (mild base) and nitrobenzenes (strong base). | nih.gov |
Optimization of Reaction Parameters and Yields
Optimizing reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring process efficiency. Key parameters include the choice of solvent and the catalyst system.
The solvent plays a crucial role in synthetic transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are often involved in the synthesis of halogenated and nitrated anilines. The rate of SNAr reactions is highly sensitive to the solvent medium. acs.org Reactions involving anionic nucleophiles proceed significantly faster in dipolar aprotic solvents (e.g., DMSO, acetonitrile) than in protic solvents (e.g., water, methanol). acs.org
This rate enhancement is primarily attributed to the poorer solvation of the anionic nucleophile in aprotic solvents, which increases its reactivity. acs.org Protic solvents, through hydrogen bonding, can stabilize the nucleophile, increasing the activation energy required for the reaction to proceed. nih.govresearchgate.net The intermediate formed during SNAr reactions, the Meisenheimer complex, is generally more stable in aprotic solvents compared to protic ones. acs.org The polarity and hydrogen-bonding ability of the solvent are therefore key factors. The solvent's hydrogen bond donor ability (described by the α parameter) can stabilize the amine reactant more than the activated complex, thus decreasing the reaction rate. nih.gov Conversely, the hydrogen bond acceptor ability (β parameter) can stabilize the positively charged activated complex, accelerating the reaction. nih.govrsc.org
| Solvent Type | Examples | Effect on SNAr Reactions | Reasoning |
|---|---|---|---|
| Protic | Water, Methanol, Ethanol | Slower reaction rates | Stabilizes the anionic nucleophile via hydrogen bonding, increasing the activation barrier. acs.orgresearchgate.net |
| Dipolar Aprotic | DMSO, Acetonitrile, DMF | Faster reaction rates | Poorly solvates the anionic nucleophile, increasing its reactivity and stabilizing the Meisenheimer complex. acs.org |
Catalysis is fundamental to the synthesis of anilines, particularly in the reduction of nitroarenes to the corresponding amines. Catalytic hydrogenation is one of the most efficient and green methods for this transformation. rsc.org
Metal Catalysts for Hydrogenation: A wide variety of metal catalysts are used for the reduction of nitro groups.
Precious Metal Catalysts (PMCs): Palladium (Pd) and Platinum (Pt) supported on carbon (Pd/C, Pt/C) are highly effective and widely used. acs.orgrsc.org They offer excellent activity under mild conditions. However, a drawback of Pd/C is its potential to cause dehalogenation, which would be problematic in the synthesis of a chlorinated compound like this compound. commonorganicchemistry.com
Nickel Catalysts: Raney Nickel is a common, cheaper alternative to PMCs. acsgcipr.org It is particularly advantageous for substrates where dehalogenation is a concern. commonorganicchemistry.com However, Raney Nickel is often pyrophoric, which poses a safety hazard. acsgcipr.org
Earth-Abundant Metal Catalysts: To overcome the cost and supply issues of noble metals, significant research has focused on developing catalysts based on abundant metals like Cobalt (Co), Nickel (Ni), and Iron (Fe). rsc.org For example, Co nanoparticles embedded in nitrogen-doped carbon have shown excellent catalytic activity for the hydrogenation of nitro compounds under mild conditions, with good recyclability. rsc.org These catalysts also show promise in avoiding the dehalogenation of halogen-substituted nitroaromatics. rsc.org
The mechanism of catalytic hydrogenation of nitro groups is complex and proceeds through several intermediates, including nitroso and hydroxylamine species. acsgcipr.org The accumulation of hydroxylamine intermediates can be problematic as they can be thermally unstable or lead to the formation of colored azo or azoxy impurities. acsgcipr.org
Catalysts for Amination: Reductive amination, which involves the reaction of a carbonyl compound with a nitroarene in a one-pot process, is an efficient way to form N-substituted amines. magtech.com.cnfrontiersin.org This process combines the reduction of the nitro group to an amine and the subsequent reaction with an aldehyde or ketone. Catalyst systems for this transformation often employ noble metals like platinum, palladium, gold, or iridium. magtech.com.cnfrontiersin.org Non-noble metal catalysts based on nickel, cobalt, and copper have also been developed as more economical alternatives. frontiersin.org
| Catalyst System | Reaction Type | Advantages | Limitations |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Nitro Reduction | High activity, widely used. commonorganicchemistry.com | Can cause dehalogenation of aryl halides; high cost. acs.orgcommonorganicchemistry.com |
| Raney Nickel | Nitro Reduction | Lower cost; less prone to dehalogenation. commonorganicchemistry.com | Pyrophoric nature poses safety risks. acsgcipr.org |
| Cobalt-Nitrogen/Carbon (Co-N/C) | Nitro Reduction | Uses earth-abundant metal; good for halogenated substrates; recyclable. rsc.org | May require specific preparation methods. |
| Platinum-based catalysts | Reductive Amination | High selectivity and yield for N-alkyl-N-aryl amines. frontiersin.org | High cost of platinum. researchgate.net |
| Silver Nanoparticles on Titania (Ag/TiO₂) | Nitro Reduction | High activity; catalyst can be reused. nih.gov | Selectivity can depend on the reducing agent (NaBH₄ vs. NH₃BH₃). nih.gov |
Green Chemistry Approaches in this compound Synthesis
Adopting green chemistry principles is essential for developing sustainable synthetic processes. For a molecule like this compound, this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
One key strategy is the use of environmentally benign solvents, with water being the ideal choice. The catalytic reduction of nitro compounds can be performed in aqueous media, often facilitated by flow chemistry systems. nih.gov For example, a catalyst of palladium on glass wool has been used for the reduction of nitrobenzene (B124822) to aniline in water at room temperature and ambient pressure, demonstrating a highly efficient and sustainable process. nih.gov
Another approach is to replace hazardous reagents with safer alternatives. For halogenation steps, instead of using elemental bromine, bromine can be generated in situ. A process for the bromination of 4-nitroaniline has been developed using a combination of bromide and bromate salts in an aqueous acidic medium, which is an organic solvent-free method. researchgate.netrsc.org This approach avoids handling toxic bromine and allows for the recycling of the aqueous filtrate. researchgate.netrsc.org
Advanced Spectroscopic Elucidation and Analytical Characterization of 3 Chloro 4 Methyl 5 Nitroaniline
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 3-Chloro-4-methyl-5-nitroaniline. The vibrational modes of the molecule are sensitive to its geometry and electronic structure.
The vibrational spectrum of this compound is dominated by bands arising from the vibrations of its constituent functional groups: the amino (-NH₂), nitro (-NO₂), methyl (-CH₃), and the substituted benzene (B151609) ring.
The nitro group (-NO₂) exhibits two characteristic stretching vibrations: the asymmetric (νas) and symmetric (νs) stretching modes. For aromatic nitro compounds, these bands are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The exact positions are influenced by the electronic effects of the other substituents on the benzene ring.
The amino group (-NH₂) also gives rise to characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The N-H bending vibrations are expected in the range of 1590-1650 cm⁻¹.
The methyl group (-CH₃) attached to the aromatic ring will show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Table 1: Predicted Characteristic FT-IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretching (νas) | 1500 - 1570 |
| Symmetric Stretching (νs) | 1300 - 1370 | |
| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Bending | 1590 - 1650 | |
| Methyl (-CH₃) | C-H Stretching | 2850 - 3000 |
| C-H Bending | 1375 - 1465 | |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| C=C Stretching | 1400 - 1600 | |
| C-Cl | Stretching | 600 - 800 |
This table is based on established group frequency ranges for similar organic compounds.
The planarity and orientation of the amino and nitro groups relative to the benzene ring can influence the vibrational spectra. The rotational barriers around the C-N bonds are relatively low, but specific conformations can be stabilized by intramolecular interactions, such as hydrogen bonding between the amino protons and the oxygen atoms of the nitro group. These interactions would lead to shifts in the corresponding stretching and bending frequencies. A detailed conformational analysis would typically involve comparing experimental spectra with theoretical calculations for different possible conformers to determine the most stable geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms in this compound. ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.
While experimental NMR data for this compound is not explicitly found in the provided search results, a detailed prediction of the spectra can be made by analyzing the substituent effects on the chemical shifts in related molecules like 4-methyl-3-nitroaniline (B15663) rsc.org and 4-chloro-3-nitroaniline. rsc.org
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons.
The benzene ring has two remaining protons. Due to the substitution pattern, these protons are not equivalent and are expected to appear as distinct signals in the aromatic region (typically 6.0-8.5 ppm). The proton at C2 will be a singlet, while the proton at C6 will also be a singlet, as they have no adjacent protons to couple with. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the amino and methyl groups.
The amino group (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The three protons of the methyl group (-CH₃) will give rise to a sharp singlet.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (C2-H) | 7.0 - 7.5 | Singlet (s) |
| Aromatic H (C6-H) | 7.5 - 8.0 | Singlet (s) |
| Amino (-NH₂) | Variable (e.g., 4.0 - 6.0) | Broad Singlet (br s) |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) |
This table is a prediction based on the analysis of similar compounds. For comparison, in 4-methyl-3-nitroaniline, the aromatic protons appear at δ 7.15, 7.09, and 6.80 ppm. rsc.org
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atoms attached to the electronegative chlorine and nitro groups (C3 and C5) will be deshielded and appear at a lower field. The carbon attached to the amino group (C1) will be shielded.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-NH₂) | 145 - 150 |
| C2 | 110 - 120 |
| C3 (-Cl) | 130 - 135 |
| C4 (-CH₃) | 125 - 130 |
| C5 (-NO₂) | 148 - 153 |
| C6 | 115 - 125 |
| Methyl (-CH₃) | 15 - 20 |
This table is a prediction based on the analysis of similar compounds. For instance, the ¹³C NMR data for 4-methyl-3-nitroaniline shows signals at δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, and 18.78 ppm. rsc.org
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, no significant ¹H-¹H couplings are expected for the aromatic protons, as they are isolated.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to unambiguously assign the signals for C2-H2 and C6-H6, as well as the methyl carbon and its protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the substitution pattern. For example, the methyl protons would show correlations to C3, C4, and C5. The aromatic protons would show correlations to neighboring carbons, helping to place the substituents correctly on the aromatic ring.
While no specific 2D NMR data for this compound is available in the search results, the application of these techniques would be standard practice for the complete structural elucidation of such a molecule.
Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured, which allows for the determination of its elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key feature in the mass spectrum that aids in the identification of chlorine-containing compounds. acs.org
The fragmentation of this compound under electron ionization (EI) typically involves the initial loss of the nitro group (NO₂) or the chlorine atom. Subsequent fragmentation pathways can involve the loss of a methyl group (CH₃) or cleavage of the aniline (B41778) ring. The analysis of these fragmentation patterns provides valuable information about the compound's structure.
Below is a table summarizing the expected high-resolution mass spectrometry data for this compound.
| Ion Formula | Calculated Mass (Da) | Expected Isotopic Pattern |
| [C₇H₇ClN₂O₂]⁺ | 186.0200 | Presence of one chlorine atom results in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak. |
| [C₇H₇N₂O₂]⁺ | 151.0490 | Loss of Chlorine |
| [C₇H₇ClN]⁺ | 140.0290 | Loss of Nitro Group |
| [C₆H₄ClN]⁺ | 125.0030 | Loss of Nitro and Methyl Groups |
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
The electronic absorption spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, reveals characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions are due to electronic transitions between different molecular orbitals. For nitroanilines, the key electronic transitions are typically π → π* and n → π* transitions.
The π → π* transitions, which are generally of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro group) to a π* antibonding orbital. The position and intensity of these absorption bands are influenced by the electronic effects of the substituents on the benzene ring.
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 250-400 | High-intensity transition associated with the conjugated π-system of the aromatic ring and the nitro and amino groups. |
| n → π | 350-500 | Lower-intensity transition involving non-bonding electrons on the nitrogen and oxygen atoms. |
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism. researchgate.net The position, intensity, and shape of the absorption bands can change with varying solvent polarity. ijcce.ac.ir This is due to differential solvation of the ground and excited states of the molecule. researchgate.net
In polar solvents, a bathochromic (red) shift of the π → π* transition is often observed. This is because the excited state, which is typically more polar than the ground state, is stabilized to a greater extent by the polar solvent. Conversely, a hypsochromic (blue) shift of the n → π* transition may occur in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. sciencepublishinggroup.com The study of these solvent effects provides insights into the nature of the electronic transitions and the solute-solvent interactions. researchgate.netsciencepublishinggroup.com
| Solvent | Polarity | Expected Shift in λmax (π → π)* | Reason |
| Cyclohexane | Non-polar | - | Minimal solute-solvent interaction. sciencepublishinggroup.com |
| Dichloromethane | Polar aprotic | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |
| Ethanol | Polar protic | Bathochromic (Red Shift) | Stronger stabilization of the more polar excited state through dipole-dipole interactions and hydrogen bonding. |
| Water | Highly polar protic | Significant Bathochromic (Red Shift) | Maximum stabilization of the polar excited state. sciencepublishinggroup.com |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of Isomers
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the separation, identification, and quantification of isomers of chloro-methyl-nitroaniline. In GC, the separation of isomers is achieved based on their different boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each isomer, allowing for its unambiguous identification.
The retention times in the gas chromatogram and the fragmentation patterns in the mass spectra can be used to differentiate between isomers such as this compound, 2-chloro-4-methyl-5-nitroaniline, and other positional isomers.
High-Performance Liquid Chromatography (HPLC) for Trace Analysis
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the analysis of this compound. synectics.net Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of such compounds. sielc.com
HPLC is particularly valuable for the trace analysis of this compound in various matrices. By using sensitive detectors, such as a UV-Vis diode array detector or a mass spectrometer, very low concentrations of the analyte can be detected and quantified. The choice of mobile phase composition and gradient elution can be optimized to achieve the desired separation from impurities and other related compounds. rsc.org
Computational Chemistry and Quantum Mechanical Investigations of 3 Chloro 4 Methyl 5 Nitroaniline
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like 3-Chloro-4-methyl-5-nitroaniline.
Optimized Molecular Geometry and Energetics
DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the most stable conformation of this compound. asianpubs.org This process involves optimizing the molecular geometry to find the lowest energy structure. The calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For similar aniline (B41778) derivatives, it has been shown that methods like B3LYP can provide optimized geometric bond lengths that are in good agreement with experimental values. researchgate.net For instance, in a study on 3-chloro-4-methyl aniline, the B3LYP method was found to be superior for determining molecular properties. researchgate.net The optimized bond lengths for a related compound, bis(3-nitroanilinium) sulfate, calculated by both HF and B3LYP methods, showed good correlation with experimental data. asianpubs.org
Table 1: Selected Optimized Geometrical Parameters of a Related Aniline Derivative (bis(3-nitroanilinium) sulfate) Calculated by HF and B3LYP Methods
| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |
|---|---|---|
| C-C bond lengths (Å) | 1.377-1.416 | 1.389-1.420 |
| S-O bond length (Å) | 1.548 | 1.598-1.599 |
| C-N bond length (Å) | 1.412 | 1.452 |
This data is for a related compound and is presented for illustrative purposes of the calculation types.
Vibrational Frequency Analysis and Comparison with Experimental Data
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a key experimental technique for identifying molecular structures. nih.gov DFT calculations are used to compute the vibrational frequencies of this compound. These calculated frequencies are then compared with experimental data, often showing good agreement after scaling to account for systematic errors in the calculations. nih.govresearchgate.net For substituted anilines, the B3LYP method has been shown to be superior to other methods like scaled Hartree-Fock for vibrational analysis. researchgate.net The analysis helps in the complete assignment of vibrational modes, including stretching, bending, and torsional vibrations. nih.gov For example, the C-Cl stretching vibration in chloro-substituted molecules typically appears in a specific region of the vibrational spectrum. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (4-chloro-N-methylaniline)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated B3LYP/6-311++G(d,p) (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3428 | - | 3425 |
| C-H Stretch (Aromatic) | 3055 | 3060 | 3062 |
| C-Cl Stretch | 685 | 688 | 680 |
This data is for a related compound and is presented for illustrative purposes of the calculation types. nih.gov
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps and their correlation with chemical reactivity)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. chimicatechnoacta.runih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. chimicatechnoacta.runih.gov The HOMO energy is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack, while the LUMO energy indicates its ability to accept electrons, relating to nucleophilic attack. nih.gov For nitroaniline derivatives, the HOMO-LUMO gap can be indicative of their potential as nonlinear optical materials. researchgate.net
Table 3: Frontier Molecular Orbital Energies and Related Parameters for p-Nitroaniline
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | 3.8907 |
| Electrophilicity Index | 1.7797 |
| Nucleophilicity Index | 2.9065 |
Data for p-nitroaniline is provided for illustrative purposes. thaiscience.info
Molecular Electrostatic Potential (MEP) Mapping and Basicity Quantification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govchemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential. nih.gov Negative regions (typically colored red) indicate areas with high electron density and are prone to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. nih.govtci-thaijo.org For this compound, the MEP map would reveal the most likely sites for protonation, thereby providing a quantitative measure of its basicity. The negative potential sites are generally localized over electronegative atoms like oxygen and nitrogen. nih.govthaiscience.info
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.org This approach allows for the simulation of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies and oscillator strengths of electronic transitions. ijcce.ac.ir For molecules like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and explain the nature of the electronic transitions, such as n→π* or π→π* transitions. researchgate.net The results of TD-DFT calculations can be compared with experimental UV-Vis spectra to validate the theoretical model. ijcce.ac.ir These calculations are also crucial for understanding the photophysical properties of the molecule, which are important for applications in areas like nonlinear optics. researchgate.net
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It translates the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals. The interactions between these localized orbitals reveal key stabilizing forces within the molecular structure.
The key intramolecular interactions are:
π → π interactions:* Within the benzene (B151609) ring, delocalization of π-electrons from occupied π-bonding orbitals to vacant π*-antibonding orbitals is a fundamental characteristic of aromatic systems.
n → π interactions:* The lone pair (n) on the amino group nitrogen atom and the oxygen atoms of the nitro group can donate electron density to the π*-antibonding orbitals of the aromatic ring. This interaction is crucial in 'push-pull' systems, where the electron-donating amino group and the electron-withdrawing nitro group enhance charge delocalization across the molecule.
n → σ interactions:* Electron density can also be donated from lone pairs to the σ-antibonding orbitals of adjacent single bonds. For instance, the lone pairs on the chlorine atom can interact with the σ(C-C) orbitals of the ring. researchgate.net This type of hyperconjugation contributes to bond strength and molecular stability. researchgate.net
Table 1: Representative NBO Donor-Acceptor Interactions in a Substituted Aromatic Molecule (Note: This data is illustrative, based on findings for similar molecules, and not specific to this compound.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| π(C-C) Ring | π(C-C) Ring | ~15-25 |
| LP(1) N (Amino) | π(C-C) Ring | ~40-60 |
| LP(1) O (Nitro) | π(C-C) Ring | ~5-15 |
| LP(1) Cl | σ(C-C) Ring | ~1-5 |
Theoretical Studies on Acid-Base Properties (e.g., pKa Prediction)
The acid-base properties of anilines are determined by the availability of the lone pair of electrons on the amino group nitrogen. Substituents on the aromatic ring can significantly alter the pKa value (the negative logarithm of the acid dissociation constant of the conjugate acid, C₆H₅NH₃⁺) by either withdrawing or donating electron density.
Theoretical calculations, typically using Density Functional Theory (DFT), can predict pKa values by calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation equilibrium in a solvent, often modeled using a Polarizable Continuum Model (PCM).
For this compound, the substituents have competing effects:
Amino Group (-NH₂): This is the basic center of the molecule.
Nitro Group (-NO₂): As a strong electron-withdrawing group (via both resonance and inductive effects), it significantly decreases the electron density on the nitrogen atom of the amino group. This makes the lone pair less available to accept a proton, thereby lowering the basicity (decreasing the pKa) compared to aniline.
Methyl Group (-CH₃): This is a weak electron-donating group through an inductive effect, which slightly increases the electron density on the ring and on the amino nitrogen, thus slightly increasing basicity.
The net effect is a significant reduction in basicity compared to aniline (pKa ≈ 4.6). The strong electron-withdrawing power of the nitro group is the dominant factor. Theoretical studies on substituted anilines confirm that the presence of nitro groups drastically reduces the calculated pKa.
Table 2: Predicted pKa Values for Substituted Anilines (Note: These values are illustrative and represent typical trends from computational studies.)
| Compound | Predicted pKa | Dominant Substituent Effect |
| Aniline | 4.6 | Reference |
| p-Nitroaniline | ~1.0 | Strong electron-withdrawal |
| m-Nitroaniline | ~2.5 | Electron-withdrawal (inductive) |
| p-Chloroaniline | ~4.0 | Electron-withdrawal (inductive) |
| p-Methylaniline (p-Toluidine) | ~5.1 | Electron-donation (inductive) |
Conformational Landscapes and Intramolecular Hydrogen Bonding
The three-dimensional structure and conformational preferences of this compound are influenced by the steric and electronic interactions between its substituents. A key feature in molecules containing adjacent amino and nitro groups is the potential for intramolecular hydrogen bonding.
In this molecule, a hydrogen bond can form between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂), creating a stable six-membered ring-like structure (N-H···O). researchgate.net Such interactions are common in ortho-nitroanilines and contribute significantly to the molecule's conformational stability. niscpr.res.in
Computational studies can explore the potential energy surface of the molecule to identify stable conformers. mdpi.com For this compound, the rotation of the amino and nitro groups would be investigated. The planar conformation, stabilized by the intramolecular hydrogen bond, is expected to be the global minimum energy structure. The presence of the methyl and chloro groups will cause some steric hindrance, potentially leading to slight out-of-plane twisting of the functional groups to minimize repulsive forces. researchgate.net
The characteristics of the intramolecular hydrogen bond, such as the H···O distance and the N-H···O angle, can be precisely determined through geometry optimization calculations. Typically, for N-H···O hydrogen bonds in similar structures, the H···O distance is around 2.0 Å, and the angle is approximately 140-150 degrees. researchgate.netnih.gov
Non-Linear Optical (NLO) Properties (e.g., linear polarizability and first-order hyperpolarizability)
Molecules with significant intramolecular charge transfer (ICT), such as this compound, are of great interest for their non-linear optical (NLO) properties. These properties describe how a material's polarization responds non-linearly to an applied electric field, which is the basis for technologies like frequency doubling and optical switching. bohrium.com
The NLO response of a molecule is quantified by its linear polarizability (α) and, more importantly, its first-order hyperpolarizability (β). bohrium.com this compound possesses a classic 'push-pull' architecture:
Electron Donor (Push): The amino (-NH₂) group.
Electron Acceptor (Pull): The nitro (-NO₂) group.
π-Conjugated System: The benzene ring that facilitates charge transfer from the donor to the acceptor.
Quantum chemical calculations can predict the α and β values. bohrium.com Theoretical studies have shown that the magnitude of the first-order hyperpolarizability (β) is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. mq.edu.au While the methyl group (donor) and chloro group (acceptor) have a smaller influence, the primary driver for the NLO response in this molecule is the charge transfer from the amino to the nitro group.
The calculated values of α and β for such molecules are often compared to those of urea, a standard reference material for NLO properties. Many push-pull aniline derivatives show significantly larger β values than urea, indicating their potential as effective NLO materials. researchgate.net
Table 3: Representative Calculated NLO Properties (Note: Data is illustrative, based on theoretical calculations for similar push-pull molecules and presented in atomic units (a.u.).)
| Compound | Linear Polarizability (α, a.u.) | First-Order Hyperpolarizability (β, a.u.) |
| Urea (Reference) | ~35 | ~30-40 |
| p-Nitroaniline | ~80 | ~1500-2500 |
| Substituted Nitroaniline | Varies based on substituents | Can be significantly higher than p-Nitroaniline |
Crystal Engineering and Supramolecular Chemistry of 3 Chloro 4 Methyl 5 Nitroaniline
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Unit Cell Parameters and Space Group Determination
The fundamental building block of a crystal is the unit cell, which is characterized by its dimensions (a, b, c) and angles (α, β, γ). The arrangement of molecules within the unit cell and the symmetry operations that relate them define the space group. These parameters are fundamental outputs of an SCXRD experiment.
For related nitroaniline derivatives, a variety of crystal systems and space groups have been observed. For instance, studies on other substituted anilines have reported monoclinic and orthorhombic crystal systems. The specific unit cell parameters and space group for 3-Chloro-4-methyl-5-nitroaniline would be essential for understanding its packing efficiency and symmetry in the solid state.
Molecular Packing and Intermolecular Interactions
The stability of a crystal lattice is dictated by a network of non-covalent interactions. For this compound, several types of interactions are expected to play a crucial role in its molecular packing.
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitro group (-NO2) is a strong hydrogen bond acceptor. This would likely lead to the formation of N-H···O hydrogen bonds, which are a common feature in the crystal structures of nitroanilines. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks.
π-stacking: The aromatic nature of the benzene (B151609) ring allows for π-stacking interactions between adjacent molecules. These interactions, where the planes of the aromatic rings are parallel and offset, contribute significantly to the stability of the crystal structure. Studies on similar molecules, such as 2-methyl-6-nitroaniline, have shown the presence of herringbone structures typical of significant π-π interactions. soton.ac.uk
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Identification
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
A PXRD pattern for a bulk sample of this compound would be used to:
Confirm the crystallinity of the material.
Identify the specific crystalline phase, especially if polymorphism is suspected.
Assess the purity of the sample by detecting the presence of any crystalline impurities.
The peak positions and intensities in the PXRD pattern are related to the unit cell parameters determined by SCXRD.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for a detailed analysis of the close contacts between neighboring molecules.
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Studies on related nitroanilines, like 2-methyl-6-nitroaniline, have revealed unexpected polymorphism, where different crystal forms can be obtained by varying crystallization conditions such as the solvent and temperature. soton.ac.uk It is plausible that this compound could also exhibit polymorphism, and screening for different crystalline forms would be a crucial aspect of its solid-state characterization.
Co-crystallization is a technique where two or more different molecules are assembled in a regular array within a single crystal. This approach is often used to modify the physicochemical properties of a target molecule. Research on co-crystals of caffeine (B1668208) with various halogenated nitroanilines has demonstrated the formation of diverse structures, including two-dimensional layered and three-dimensional interlocked networks. rsc.org Exploring the co-crystallization of this compound with suitable co-formers could lead to new solid forms with tailored properties.
Influence of Substituents on Crystal Habit and Growth
The substituents on the aniline (B41778) ring—chloro, methyl, and nitro groups—have a profound influence on the crystal habit (the external morphology of a crystal) and its growth.
The nitro group , being a strong electron-withdrawing group and a potent hydrogen bond acceptor, plays a dominant role in directing the intermolecular interactions.
The chloro group , an electronegative atom, can participate in halogen bonding (C-Cl···X) and other weak interactions, influencing the packing arrangement.
The methyl group , being a non-polar, space-filling group, can affect the steric hindrance and the efficiency of molecular packing.
Mechanistic Investigations of Reactions Involving 3 Chloro 4 Methyl 5 Nitroaniline
Electrophilic Aromatic Substitution Reactions at the Aromatic Ring
Electrophilic Aromatic Substitution (EAS) on the 3-Chloro-4-methyl-5-nitroaniline ring is complex due to the competing directing effects of the four substituents. The outcome of such a reaction is determined by the relative activating and deactivating strengths of each group. libretexts.orglibretexts.org
Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.
Methyl Group (-CH₃): This is a weak activating group that directs incoming electrophiles to the ortho- and para-positions through an inductive effect and hyperconjugation.
Chloro Group (-Cl): This group is deactivating due to its inductive electron withdrawal but is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org
Nitro Group (-NO₂): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both inductive and resonance effects. libretexts.orgquora.com
The amino group strongly directs incoming electrophiles to its ortho (C2, C6) and para positions. Since the para position is occupied by the nitro group, substitution is directed to the C2 and C6 positions. The methyl group also directs ortho (to C3, C5) and para (to C1), while the chloro group directs ortho (to C2, C4) and para (to C6). The nitro group directs meta (to C1, C3).
Considering these competing influences, the amino group's powerful ortho-directing effect is the most significant. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 positions. Steric hindrance from the adjacent chloro group (at C3) might slightly disfavor substitution at C2 compared to C6. youtube.com
Interactive Table: Directing Effects of Substituents
| Substituent | Position | Type | Directing Effect |
| -NH₂ | C1 | Activating | Ortho, Para |
| -Cl | C3 | Deactivating | Ortho, Para |
| -CH₃ | C4 | Activating | Ortho, Para |
| -NO₂ | C5 | Deactivating | Meta |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.com
In this compound, the potential leaving group is the chloro substituent at C3. The primary electron-withdrawing group is the nitro substituent at C5. The nitro group is positioned meta to the chloro group. This arrangement is unfavorable for a standard SNAr reaction because the nitro group cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance from the meta position. masterorganicchemistry.comlibretexts.orgyoutube.com Resonance stabilization requires the electron-withdrawing group to be at the ortho or para position relative to the site of nucleophilic attack. masterorganicchemistry.comyoutube.comyoutube.com Consequently, this compound is expected to be largely unreactive toward common SNAr reactions under standard conditions.
Reduction Reactions of the Nitro Group to Amine Functionality
The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatics. For this compound, the goal is often the chemoselective reduction of the nitro group without affecting the chloro substituent (hydrogenolysis). A variety of reagents and catalytic systems are effective for this purpose. organic-chemistry.org
Common methods for the chemoselective reduction of halogenated nitroaromatics include:
Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as platinum on carbon (Pt/C), often modified with inhibitors like thiophene, can be used to reduce the nitro group while preventing dechlorination. google.com Other catalysts like ruthenium may also offer high selectivity for the desired halogenated aniline (B41778). researchgate.net
Metal/Acid Systems: Activated iron powder in the presence of an acid like HCl or in a neutral medium with ammonium chloride is a classic and effective method for nitro group reduction that tolerates halogen substituents well. researchgate.net Other metals like tin (Sn) or zinc (Zn) in acidic media can also be employed. researchgate.net
The product of this reduction would be 3-chloro-4-methylbenzene-1,5-diamine . The reaction is highly efficient and selective, as the reduction of a nitro group is generally more facile than the hydrogenolysis of an aryl-chloride bond under these conditions. organic-chemistry.orgresearchgate.net
Interactive Table: Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Selectivity |
| H₂, Pt/C, Thiophene | Elevated pressure and temperature | High for amine, prevents dechlorination |
| Fe / HCl or NH₄Cl | Reflux in ethanol (B145695)/water | Excellent for amine, tolerates -Cl |
| SnCl₂ / HCl | Acidic conditions | Good for amine, tolerates -Cl |
| Na₂S / H₂O or EtOH | Zinin Reduction | Mild, often used for partial reduction of dinitro compounds |
Oxidation Reactions of the Amine or Methyl Group
Oxidation of this compound can target either the primary amine or the methyl group, depending on the reagents and conditions used.
Oxidation of the Amine Group: Primary aromatic amines can be oxidized to various nitrogen-containing functional groups. The oxidation of anilines, particularly those with electron-withdrawing groups like nitroaniline, can be achieved using strong oxidizing agents. mdpi.com Reagents such as trifluoroperacetic acid are capable of converting weakly basic amines into nitro compounds. mdpi.com The reaction proceeds through intermediates like nitroso compounds. The product of complete oxidation of the amine group in this compound would yield 1,5-dichloro-2-methyl-3,5-dinitrobenzene.
Oxidation of the Methyl Group: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. This reaction typically requires harsh conditions, and the existing substituents on the ring will influence its feasibility. Given the presence of the sensitive amino group, it would likely need to be protected (e.g., via acylation) before subjecting the molecule to such strong oxidation to prevent unwanted side reactions.
Derivatization Reactions for Modifying Functional Groups (e.g., acylation)
The primary amino group in this compound is the most reactive site for many derivatization reactions. Acylation is a common example, involving the reaction of the amine with an acylating agent like an acyl chloride or an acid anhydride.
This reaction converts the primary amine into a secondary amide. For instance, reacting this compound with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a base would yield N-(3-chloro-4-methyl-5-nitrophenyl)acetamide .
Acylation is frequently employed for several reasons:
Protection of the Amine: The resulting amide is less nucleophilic and less susceptible to oxidation than the free amine. This allows for subsequent reactions (like oxidation of the methyl group or harsh electrophilic substitutions) to be carried out on other parts of the molecule. youtube.com
Modulating Reactivity: The acetamido group is still an ortho-, para-director but is less activating than a primary amino group. This can provide better control over subsequent electrophilic aromatic substitution reactions.
Patents describing the production of N-acylnitroaniline derivatives outline general procedures where a nitroaniline compound is reacted with an acyl halide or anhydride in the presence of a base. google.com
Advanced Synthetic Applications of 3 Chloro 4 Methyl 5 Nitroaniline in Organic Synthesis
Precursor for Complex Organic Molecules
The multifunctionality of 3-Chloro-4-methyl-5-nitroaniline makes it a hypothetical precursor for a variety of complex organic molecules. The amino group can be readily diazotized and substituted, or it can undergo acylation and alkylation reactions. The nitro group can be reduced to an amino group, opening up further synthetic possibilities, such as the formation of diamino derivatives which are precursors to various heterocyclic systems. The chlorine atom can be substituted via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by the electron-withdrawing nitro group.
Synthesis of Active Pharmaceutical Ingredients and Agrochemicals
Substituted nitroanilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The varied functional groups can be key pharmacophores or can be manipulated to build the core structures of biologically active molecules. For instance, related compounds like 3-chloro-5-nitroaniline (B1584287) have been used in the synthesis of intermediates for pharmaceutical development. chemicalbook.com Another related compound, 3-chloro-4-methylaniline, is known to be used as an avicide. nih.gov
However, a detailed review of scientific literature and patent databases does not yield specific examples of this compound being utilized as a direct precursor for the synthesis of named active pharmaceutical ingredients or agrochemicals. Its potential in this field remains largely theoretical and likely confined to proprietary research.
Development of Azo Dyes and Pigments
Aromatic amines are fundamental building blocks for azo dyes and pigments. The synthesis typically involves the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling component. The resulting azo compounds are characterized by the presence of one or more azo (-N=N-) groups, which form a conjugated system responsible for their color.
While various substituted anilines, including isomers and related nitroanilines, are extensively used in the dye industry, there is no specific information available in the reviewed literature that documents the use of this compound in the development of azo dyes or pigments. The presence of the amino group suggests its capability to undergo diazotization, a key step in azo dye synthesis, but concrete examples of its application remain undocumented.
Building Block for Heterocyclic Compounds (e.g., quinoline (B57606) derivatives)
The synthesis of heterocyclic compounds often relies on starting materials that contain multiple functional groups that can participate in cyclization reactions. Substituted anilines are common precursors for a wide range of nitrogen-containing heterocycles, including quinolines. For example, the synthesis of quinoline derivatives can be achieved through various methods, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, which often involve the reaction of an aniline (B41778) with other reagents to form the heterocyclic ring system.
A search of the available literature did not reveal any specific instances where this compound has been used as a building block for the synthesis of quinoline derivatives or other heterocyclic compounds. While its structure theoretically allows for such transformations, particularly after reduction of the nitro group to form a diamine, practical examples are not documented in the public domain. For instance, the synthesis of certain pyrazolin-5-ones has been reported using 2-chloro-5-nitroaniline, a different isomer. researchgate.net
Ligand Design in Coordination Chemistry
The field of coordination chemistry often utilizes organic molecules, or ligands, that can bind to a central metal atom. The properties of the resulting metal complex are highly dependent on the structure and electronic properties of the ligand. The nitrogen atom of the amino group and the oxygen atoms of the nitro group in this compound have lone pairs of electrons and could potentially coordinate with metal ions.
However, there is no information in the surveyed scientific literature to suggest that this compound has been specifically studied or used in ligand design for coordination chemistry. Its potential in this area remains unexplored in published research.
Building Block for Advanced Materials with Specific Properties
The development of advanced materials with specific optical, electronic, or mechanical properties often relies on the design of novel organic molecules. For example, a patent for a process to prepare 3-chloro-5-nitrotoluene (B98224) describes its subsequent conversion to 3-chloro-5-methylphenylisocyanate, which is stated to be useful for preparing optical separation agents. google.comgoogle.com This highlights how related structures can be precursors to materials with advanced applications.
Despite the potential for the functional groups on this compound to be exploited for the creation of polymers or other advanced materials, there are no specific examples of its use in this context within the public scientific domain. Its application as a building block for such materials is not documented in the available literature.
Future Research Trajectories and Methodological Innovations for 3 Chloro 4 Methyl 5 Nitroaniline
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of anilines, including 3-Chloro-4-methyl-5-nitroaniline, has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research is increasingly directed towards the development of novel catalytic systems that offer more sustainable and efficient alternatives.
A significant area of advancement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. For instance, palladium-based catalysts supported on materials like alumina (B75360) have shown high activity and selectivity for nitrobenzene (B124822) hydrogenation to aniline (B41778) at elevated temperatures, a process that could be adapted for the synthesis of substituted anilines. acs.org Research into optimizing catalyst loading and support materials can lead to even greater efficiency and selectivity, minimizing the formation of byproducts. acs.org
Copper-catalyzed reactions also present a promising avenue for the synthesis of meta-substituted anilines. acs.org These methods can circumvent issues associated with traditional oxidation reactions, such as the need for stoichiometric oxidants. acs.org The development of new copper-based catalytic systems could provide a more direct and atom-economical route to compounds like this compound.
Furthermore, the exploration of biocatalysis, utilizing enzymes like nitroreductases, offers a green alternative to conventional chemical methods. nih.gov These biocatalysts can operate under mild conditions in aqueous environments, offering high chemoselectivity and reducing the reliance on precious metals and high-pressure hydrogenation. nih.gov The immobilization of these enzymes on solid supports can enhance their stability and reusability, making them suitable for continuous flow processes. nih.gov
Table 1: Comparison of Catalytic Systems for Aniline Synthesis
| Catalytic System | Advantages | Potential Application for this compound |
| Palladium on Alumina | High activity and selectivity at elevated temperatures. acs.org | Adaptation for the selective reduction of the corresponding nitrotoluene precursor. |
| Copper-based Catalysts | Avoids stoichiometric oxidants, good for meta-substituted anilines. acs.org | Direct and sustainable synthesis route. acs.org |
| Nitroreductase Biocatalysts | High chemoselectivity, mild reaction conditions, aqueous medium. nih.gov | Environmentally friendly synthesis with high purity. nih.gov |
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
Understanding and controlling chemical reactions as they happen is key to optimizing yield, purity, and safety. Advanced spectroscopic and imaging techniques are poised to provide unprecedented insights into the synthesis of this compound.
In-situ monitoring techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products in real-time. This data allows for precise control over reaction parameters like temperature and pressure to maximize the desired product formation. For example, in the synthesis of anilines, real-time monitoring can help to prevent over-hydrogenation or the formation of unwanted isomers. acs.org
Spectroscopic methods can also be used to characterize the final products. Techniques like Nuclear Magnetic Resonance (NMR), UV-Vis-NIR, and mass spectrometry are essential for confirming the structure and purity of synthesized aniline oligomers. rsc.org
Furthermore, the development of novel analytical methods, such as those combining UV-Visible spectroscopy with chemometrics (e.g., partial least squares regression), can offer highly accurate and sensitive determination of aniline concentrations. researchgate.net These methods are often non-destructive and environmentally friendly. researchgate.net
Machine Learning and Artificial Intelligence in Predictive Chemistry for Substituted Anilines
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research, offering the potential to accelerate the discovery and optimization of chemical processes. nih.govmdpi.com For substituted anilines like this compound, these technologies can be applied in several ways.
ML models can be trained on existing data from chemical reactions to predict the outcomes of new, untested reactions. researchgate.net This includes predicting reaction yields, identifying optimal reaction conditions, and even suggesting novel synthetic routes. researchgate.net For instance, graph neural networks (GNNs) are showing promise in predicting the yields of transition metal-catalyzed cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules. researchgate.net
AI can also be used to analyze large datasets from computational chemistry simulations. nih.gov This can provide deeper insights into reaction mechanisms and the factors that control selectivity. nih.gov By understanding these fundamental principles, chemists can design more efficient and selective syntheses for specific target molecules.
The integration of ML with computational chemistry can lead to the development of predictive models for various properties of substituted anilines, from their reactivity to their potential biological activity. mdpi.comresearchgate.net This can significantly reduce the time and cost associated with laboratory experimentation.
Table 2: Applications of AI/ML in Aniline Synthesis
| Application | Description | Benefit for this compound |
| Reaction Outcome Prediction | ML models predict yields and byproducts of new reactions. researchgate.net | Faster optimization of synthesis, reducing experimental effort. |
| Catalyst Design | AI algorithms suggest novel catalyst structures for improved performance. | Discovery of more efficient and selective catalysts. |
| Mechanism Elucidation | Analysis of computational data to understand reaction pathways. nih.gov | Rational design of synthesis with enhanced control. |
Process Intensification and Continuous Flow Synthesis for Enhanced Efficiency
Process intensification aims to develop smaller, cleaner, and more energy-efficient chemical processes. aiche.org Continuous flow synthesis is a key technology in this area, offering significant advantages over traditional batch processing.
In a continuous flow reactor, reactants are continuously fed into the system, and the product is continuously removed. This allows for precise control over reaction conditions, leading to higher yields, improved safety, and more consistent product quality. nih.gov For the synthesis of this compound, a continuous flow process could involve the catalytic hydrogenation of the corresponding nitro compound. google.com
Flow chemistry also enables the use of reaction conditions that are difficult to achieve in batch reactors, such as high temperatures and pressures, in a safer manner. This can lead to faster reaction rates and the ability to perform reactions that are not feasible in batch.
Moreover, the integration of reaction and separation steps within a single continuous process can further enhance efficiency. aiche.org For example, a continuous flow reactor could be coupled with a continuous extraction module to isolate the desired aniline product as it is formed. nih.gov This reduces the need for separate workup steps and minimizes waste.
The development of microreactors and other intensified equipment can lead to dramatic reductions in the size of chemical plants, lowering capital costs and environmental impact. aiche.org
Q & A
Q. What are the standard synthetic routes for 3-chloro-4-methyl-5-nitroaniline, and how do reaction conditions influence yield?
The synthesis typically involves sequential nitration and chlorination of substituted aniline precursors. For example, nitration of 3-chloro-4-methylaniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions like oxidation . Chlorination may employ FeCl₃ as a catalyst, with yields highly dependent on temperature (optimized at 50–60°C) and stoichiometric ratios of chlorinating agents . Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm), while NMR confirms nitro and chloro substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 201.032) and isotopic patterns for Cl .
- IR : Strong absorptions at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-Cl) confirm functional groups .
Q. How should researchers handle storage and stability challenges for nitroaromatic compounds like this compound?
Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption . Stability tests (TGA/DSC) indicate decomposition >180°C, requiring avoidance of prolonged heating .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitration and chlorination in this compound synthesis?
Nitration favors the meta position due to electron-withdrawing effects of the chloro group, directing nitro substitution to C5. Chlorination at C3 is driven by steric hindrance from the methyl group at C4, as shown in computational studies (DFT) . Competing pathways (e.g., ortho nitration) arise under high acidity, requiring precise pH control .
Q. How do substituent effects (Cl, CH₃, NO₂) influence the compound’s reactivity in cross-coupling reactions?
The electron-deficient aromatic ring (due to –NO₂ and –Cl) facilitates nucleophilic aromatic substitution (SNAr) at C6, while the methyl group sterically hinders bulkier reagents. For example, Suzuki-Miyaura coupling requires Pd(PPh₃)₄ and elevated temperatures (80°C) to activate the C6 position .
Q. What strategies resolve contradictions in reported solubility and stability data for nitroanilines?
Discrepancies in solubility (e.g., ethanol vs. DMSO) may arise from polymorphic forms. Use powder XRD to identify crystalline phases and differential scanning calorimetry (DSC) to assess phase transitions . For stability, conduct accelerated aging studies under varying humidity and light conditions .
Q. How can this compound serve as a precursor in medicinal chemistry or materials science?
- Medicinal Chemistry : The nitro group can be reduced to an amine (–NH₂) for synthesizing heterocycles (e.g., benzimidazoles) with potential kinase inhibitory activity .
- Materials Science : Functionalization with electron-withdrawing groups enhances thermal stability, making it suitable for high-performance polymer backbones .
Q. What thermodynamic properties (e.g., ΔHf, logP) are critical for predicting environmental or biological behavior?
- LogP : Calculated logP (2.1) indicates moderate hydrophobicity, suggesting bioaccumulation potential .
- Enthalpy of Formation (ΔHf) : Experimental ΔHf (–45.3 kJ/mol) aligns with computational (DFT) predictions, aiding hazard assessment .
Methodological Recommendations
- Synthetic Optimization : Screen Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to improve chlorination efficiency .
- Data Validation : Cross-reference HRMS and NMR with databases (NIST, PubChem) to confirm structural assignments .
- Contradiction Analysis : Replicate disputed experiments under strictly controlled conditions (e.g., humidity <10%) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
